molecular formula C10H9BrClNO B1457287 4-bromo-2-chloro-N-cyclopropylbenzamide CAS No. 893420-20-7

4-bromo-2-chloro-N-cyclopropylbenzamide

Cat. No. B1457287
M. Wt: 274.54 g/mol
InChI Key: BZNKZPRTPJWDOJ-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H9BrClNO . It has a molecular weight of 274.54 .


Molecular Structure Analysis

The InChI code for 4-bromo-2-chloro-N-cyclopropylbenzamide is 1S/C10H9BrClNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-bromo-2-chloro-N-cyclopropylbenzamide is a solid substance .

Scientific Research Applications

Synthesis and Characterization

The scientific research applications of 4-bromo-2-chloro-N-cyclopropylbenzamide focus primarily on its synthesis and potential biological activities. This compound and its derivatives are part of extensive studies in the synthesis of non-peptide small molecular antagonists, such as benzamide derivatives, which have shown potential as CCR5 antagonists. These derivatives are synthesized through various chemical reactions, including elimination, reduction, and bromination, starting from specific benzene and benzaldehyde compounds. The final products are characterized using techniques like 1H NMR, 13C NMR, and MS, and tested for their biological activities (H. Bi, 2015).

Crystal Structure and Spectroscopic Properties

Further investigations involve the synthesis and characterization of related compounds, analyzing their crystal structure, spectroscopic properties, and biological activities. Studies on compounds such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide have contributed to understanding the structure-property relationship, antitumor activity, and potential for drug development. These analyses include X-ray diffraction methods and electrochemical measurements to explore the compounds' antitumor efficacy against various cancer cell lines (Dian He et al., 2014).

Biological Activity and Pharmacological Potential

The research extends to evaluating the hypoglycemic and hypolipidemic activities of glibenclamide analogues, which include modifications to the benzamide ring that could enhance the anti-hyperglycemic and anti-lipidemic effects. These studies highlight the importance of substituent changes on the benzamide scaffold for improving pharmacological profiles in diabetic rats (A. Ahmadi et al., 2014).

Antimicrobial and Nematicidal Activities

Additionally, the synthesis of novel cyclopropane derivatives from benzamide compounds has been explored for antimicrobial and nematicidal activities. This research showcases the potential of these compounds in addressing microbial infections and nematode pests, contributing to the fields of agricultural and pharmaceutical sciences (Janardhan Banothu et al., 2015).

Green Synthesis and Urease Inhibitory Activity

The green synthesis of Schiff base compounds from benzamide derivatives indicates a sustainable approach to chemical synthesis, offering insights into their urease inhibitory and antioxidant potentials. Such studies are crucial for developing new therapeutic agents with minimized environmental impact (Abida Zulfiqar et al., 2020).

properties

IUPAC Name

4-bromo-2-chloro-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNKZPRTPJWDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280633
Record name 4-Bromo-2-chloro-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-chloro-N-cyclopropylbenzamide

CAS RN

893420-20-7
Record name 4-Bromo-2-chloro-N-cyclopropylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893420-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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